Methyl 5-fluoro-2-hydroxybenzoate
Overview
Description
Methyl 5-fluoro-2-hydroxybenzoate is a chemical compound that has been the subject of various research studies due to its potential applications in medical and chemical fields. The compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a benzene ring, which is further esterified with a methyl group.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a procedure for synthesizing a compound with a similar structure, 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, was developed using O-methylation and a subsequent Schiff reaction . Another study described an efficient large-scale synthesis of a compound with a similar fluoro and hydroxy substitution pattern on the benzene ring, which involved a six-step process starting with commercially available compounds . Additionally, an optimal synthesis route for Methyl 2-amino-5-fluorobenzoate was presented, which involved nitrification, esterification, and hydronation of 3-fluorobenzoic acid .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, and extensive intermolecular hydrogen bonding was observed . In another study, the title compound, Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, was synthesized, and its planar molecular structure was described, with a dihedral angle between the phenyl ring and the ester group .
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been investigated. For instance, 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide was synthesized using microwave-aided hydrazinolysis, followed by acylation . Another study synthesized a compound via a coupling reaction using dicyclohexyl carbodiimide, which was fast and yielded quantitative results .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures to Methyl 5-fluoro-2-hydroxybenzoate have been studied. An energetic study of 5-fluoro-2-methylbenzoxazole and 5-fluoro-2-methylbenzothiazole provided insights into their enthalpies of formation in both condensed and gaseous states . Additionally, computational calculations were used to estimate gas-phase basicities and proton affinities . The experimental and computational thermochemical properties of these compounds were also investigated, providing valuable data for understanding their stability and reactivity .
Scientific Research Applications
Fluorescent Sensing and Imaging
- Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a derivative, has been used as a highly selective and sensitive fluorescent sensor for detecting Al3+ ions. Its application extends to living cell imaging, particularly in human cervical HeLa cancer cell lines (Ye et al., 2014).
Environmental Biodegradation
- In environmental studies, fluorinated compounds like 5-fluoro-4-hydroxy-2-methylbenzoic acid have been used to trace the degradation pathways of pollutants like m-Cresol in methanogenic consortia, indicating demethylation reactions (Londry & Fedorak, 1993).
Antimicrobial Activity
- Fluorine-containing compounds such as 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole have demonstrated significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Gadakh et al., 2010).
Chemical Synthesis and Drug Development
- Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a novel chemical entity, was synthesized for potential treatment of hyperproliferative disorders and cancer (Kucerovy et al., 1997).
Cancer Imaging Agents
- Carbon-11 labeled fluorinated 2-arylbenzothiazoles, containing fluorinated derivatives similar to Methyl 5-fluoro-2-hydroxybenzoate, have been explored as potential PET cancer imaging agents due to their inhibitory activity against various cancer cell lines (Wang et al., 2006).
Drug Metabolism Studies
- Studies have used 19F-NMR spectroscopy to investigate the metabolism and disposition of HIV integrase inhibitors, including compounds with structural similarities to Methyl 5-fluoro-2-hydroxybenzoate (Monteagudo et al., 2007).
Safety And Hazards
properties
IUPAC Name |
methyl 5-fluoro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHBWVVOJLVMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382493 | |
Record name | Methyl 5-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-2-hydroxybenzoate | |
CAS RN |
391-92-4 | |
Record name | Methyl 5-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-fluoro-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.